ANI-7
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Overview
Description
ANI-7 is a chemical compound known for its role as an activator of the aryl hydrocarbon receptor pathway. This pathway is significant in various biological processes, including the regulation of gene expression involved in xenobiotic metabolism. This compound has shown potential in inhibiting the growth of multiple cancer cells, particularly breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ANI-7 involves several steps, typically starting with the preparation of aniline derivatives. One common method is the nitration-reduction pathway, where a hydrogen atom on a benzene ring is replaced by a primary amine group through nitration followed by reduction . This method ensures the preservation of the aromatic system, which is crucial for the compound’s activity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The use of transition-metal catalysts and photochemical dehydrogenative strategies can also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
ANI-7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: The compound can be reduced to simpler forms, often involving the removal of oxygen atoms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Catalysts like palladium on carbon and bases such as sodium hydroxide are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
ANI-7 has a wide range of scientific research applications:
Mechanism of Action
ANI-7 exerts its effects by activating the aryl hydrocarbon receptor pathway. This activation leads to the induction of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. This compound also induces DNA damage, checkpoint kinase 2 activation, and cell cycle arrest in the S phase, ultimately leading to cell death in sensitive cancer cell lines .
Comparison with Similar Compounds
Similar Compounds
Benzene: A simple aromatic compound used as a starting material in the synthesis of ANI-7.
Aniline: An important precursor in the nitration-reduction pathway to produce this compound.
Quinones: Oxidation products of this compound that share similar chemical properties.
Uniqueness of this compound
This compound is unique due to its selective inhibition of breast cancer cell growth and its ability to activate the aryl hydrocarbon receptor pathway. This specificity makes it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-12-4-3-9(7-13(12)15)10(8-16)6-11-2-1-5-17-11/h1-7,17H/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJHHDLGGYDXGD-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=C(C#N)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=C(\C#N)/C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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